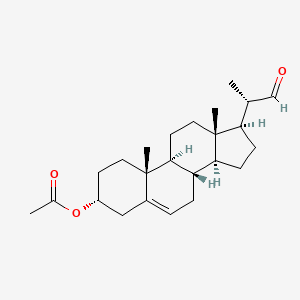

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate

説明

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is a steroidal compound that belongs to the class of pregnanes. These compounds are characterized by their pregnane skeleton, which is a core structure found in many biologically active steroids. This particular compound features a formyl group at the 20th position, a hydroxyl group at the 3rd position, and an acetate ester at the 3rd position.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate typically involves multiple steps starting from a suitable steroid precursor. Common synthetic routes may include:

Oxidation: Introduction of the formyl group at the 20th position through selective oxidation.

Hydroxylation: Introduction of the hydroxyl group at the 3rd position using specific hydroxylating agents.

Acetylation: Formation of the acetate ester at the 3rd position through acetylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production methods for steroidal compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Batch Processing: Sequential addition of reagents and catalysts in a controlled environment.

Continuous Flow Synthesis: Use of continuous flow reactors to enhance reaction efficiency and scalability.

化学反応の分析

Types of Reactions

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate can undergo various chemical reactions, including:

Oxidation: Further oxidation of the formyl group to a carboxylic acid.

Reduction: Reduction of the formyl group to a hydroxyl group.

Substitution: Substitution reactions at the hydroxyl or acetate positions.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

Oxidation: Formation of 20-carboxy-3-hydroxy-5-pregnene 3-O-Acetate.

Reduction: Formation of 20-hydroxy-3-hydroxy-5-pregnene 3-O-Acetate.

Substitution: Formation of various substituted derivatives depending on the reagents used.

科学的研究の応用

Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential therapeutic effects in treating hormonal disorders.

Industry: Utilized in the production of steroid-based pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate involves its interaction with specific molecular targets and pathways:

Molecular Targets: Steroid receptors, enzymes involved in steroid metabolism.

Pathways: Modulation of gene expression, inhibition of inflammatory pathways, induction of apoptosis in cancer cells.

類似化合物との比較

Similar Compounds

(3beta,20S)-20-Hydroxy-3-hydroxy-5-pregnene 3-O-Acetate: Lacks the formyl group at the 20th position.

(3beta,20S)-20-Carboxy-3-hydroxy-5-pregnene 3-O-Acetate: Contains a carboxylic acid group instead of a formyl group at the 20th position.

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene: Lacks the acetate ester at the 3rd position.

Uniqueness

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

生物活性

(3beta,20S)-20-Formyl-3-hydroxy-5-pregnene 3-O-Acetate, with the CAS number 10211-88-8, is a steroid compound belonging to the pregnene family. It is characterized by a hydroxyl group at the 3-position and a formyl group at the 20-position. This compound has garnered interest in biochemical research due to its potential biological activities and therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C24H36O3 |

| Molecular Weight | 372.54 g/mol |

| CAS Number | 10211-88-8 |

| Synonyms | 3β-Acetoxypregn-5-ene-20-carboxaldehyde, among others |

Biological Activities

Research indicates that this compound exhibits various biological activities, primarily related to its interactions with steroid receptors and enzymes involved in steroid metabolism.

Anticancer Activity

Studies have shown that compounds structurally similar to (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene can exhibit significant anticancer properties. For instance, molecular docking studies suggest that this compound may interact favorably with estrogen receptors, potentially inhibiting cancer cell proliferation in hormone-sensitive cancers such as breast and prostate cancer .

Antioxidant Properties

The antioxidant activity of related steroid compounds has been documented, suggesting that (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene may also possess similar properties. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress and damage .

The biological activity of (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene is thought to involve:

- Binding to Steroid Receptors : The compound may bind to androgen and estrogen receptors, influencing gene expression related to cell growth and differentiation.

- Inhibition of Enzymatic Activity : It may inhibit enzymes involved in steroidogenesis or metabolic pathways relevant to cancer progression.

Case Studies

- In vitro Studies on Cancer Cell Lines : Research involving MCF-7 and DU145 cell lines demonstrated that derivatives of pregnene compounds could induce apoptosis and inhibit cell growth. The effectiveness of these compounds was assessed through various assays measuring cell viability and proliferation.

- Molecular Docking Studies : Computational studies have indicated that (3beta,20S)-20-Formyl-3-hydroxy-5-pregnene shows high binding affinity for estrogen receptors compared to other known ligands. This suggests its potential as a therapeutic agent in hormone-related cancers .

特性

IUPAC Name |

[(3R,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2S)-1-oxopropan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O3/c1-15(14-25)20-7-8-21-19-6-5-17-13-18(27-16(2)26)9-11-23(17,3)22(19)10-12-24(20,21)4/h5,14-15,18-22H,6-13H2,1-4H3/t15-,18-,19+,20-,21+,22+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMIMJUQRBDTHBT-NGWDOLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@H](C4)OC(=O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00747827 | |

| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10211-88-8 | |

| Record name | (3R,8S,9S,10R,13S,14S,17R)-10,13-Dimethyl-17-(1-oxopropan-2-yl)-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00747827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。